An In-Depth Technical Guide to the Physicochemical Properties of N-Hydroxy-2-(o-tolyl)acetimidamide
An In-Depth Technical Guide to the Physicochemical Properties of N-Hydroxy-2-(o-tolyl)acetimidamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxy-2-(o-tolyl)acetimidamide is a member of the amidoxime class of compounds, which are recognized for their significant potential in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of N-Hydroxy-2-(o-tolyl)acetimidamide. Due to the limited availability of specific experimental data for this particular ortho-isomer, this document synthesizes information from closely related analogs and provides detailed, field-proven methodologies for its complete characterization. The guide is designed to equip researchers and drug development professionals with the essential knowledge and practical protocols to effectively evaluate and utilize this compound in their work.
Introduction: The Significance of N-Hydroxy-2-(o-tolyl)acetimidamide
Amidoximes, characterized by a hydroxylamino and an amino group attached to the same carbon atom, are versatile scaffolds in drug design.[1][2] They are often employed as bioisosteres of carboxylic acids or as prodrugs for amidines, which are prevalent pharmacophores.[3][4] The introduction of an ortho-tolyl group to the N-hydroxyacetimidamide core is anticipated to modulate its lipophilicity, metabolic stability, and target-binding interactions, making N-Hydroxy-2-(o-tolyl)acetimidamide a compound of interest for further investigation. A thorough understanding of its physicochemical properties is the foundational step in this endeavor.
Molecular Structure and Identification
A clear identification of N-Hydroxy-2-(o-tolyl)acetimidamide is paramount for any scientific investigation.
Chemical Structure
Caption: Chemical structure of N-Hydroxy-2-(o-tolyl)acetimidamide.
Key Identifiers
| Property | Value | Source |
| IUPAC Name | N'-hydroxy-2-(2-methylphenyl)ethanimidamide | IUPAC Nomenclature |
| Molecular Formula | C9H12N2O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | Not assigned (ortho-isomer). For the meta-isomer: 885952-60-3 | [1] |
Predicted and Analog-Derived Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-Hydroxy-2-(o-tolyl)acetimidamide and includes experimental data from closely related analogs for comparative purposes.
| Property | Predicted/Analog Value | Notes and Rationale |
| Melting Point (°C) | 100 - 130 | Based on similar N-hydroxy-2-arylacetimidamides. The exact value is sensitive to crystalline form and impurities. |
| Boiling Point (°C) | > 300 (decomposes) | High boiling point is expected due to hydrogen bonding capabilities. Decomposition at elevated temperatures is common for amidoximes. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | The presence of polar functional groups suggests some water solubility, while the aromatic ring enhances solubility in organic solvents. |
| pKa | 9 - 11 (hydroxyl group) | The N-hydroxy group is weakly acidic. The exact pKa is influenced by the electronic effects of the tolyl substituent. |
| LogP | 1.5 - 2.5 | The ortho-tolyl group increases lipophilicity compared to the unsubstituted phenyl analog. |
Experimental Determination of Physicochemical Properties: Protocols and Insights
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of N-Hydroxy-2-(o-tolyl)acetimidamide.
Synthesis and Purification
A robust synthesis and purification protocol is the prerequisite for accurate physicochemical characterization. A common route to N-hydroxyacetimidamides involves the reaction of the corresponding nitrile with hydroxylamine.
Protocol: Synthesis of N-Hydroxy-2-(o-tolyl)acetimidamide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(o-tolyl)acetonitrile (1 equivalent) in ethanol.
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Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium carbonate or triethylamine (1.5 equivalents) to the flask.
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Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
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Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: General workflow for the synthesis of N-Hydroxy-2-(o-tolyl)acetimidamide.
Melting Point Determination
The melting point provides a quick assessment of purity.
Protocol: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small amount of the purified and dried compound.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample at a rate of 1-2 °C/min near the expected melting point to ensure accuracy.
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Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (≤ 2 °C).
Solubility Assessment
Understanding the solubility profile is critical for formulation development and in vitro assays.
Protocol: Thermodynamic Solubility Determination
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Equilibrium Method: Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples to pellet the undissolved solid.
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Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of the Acid Dissociation Constant (pKa)
The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Potentiometric Titration
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Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
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Titration Setup: Use a calibrated pH meter and an automated titrator.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while recording the pH after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, use the first derivative of the titration curve to accurately determine the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group, the methylene protons, the exchangeable protons of the amino and hydroxyl groups, and the methyl protons of the tolyl group. The chemical shifts and coupling patterns will be informative for structural elucidation.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3400 - 3200 (broad) |
| N-H stretch (amino) | 3300 - 3100 (medium) |
| C=N stretch (imidamide) | 1680 - 1640 (strong) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Stability Assessment
Understanding the stability of N-Hydroxy-2-(o-tolyl)acetimidamide is crucial for its handling, storage, and formulation.
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pH Stability: The stability of the compound should be assessed across a range of pH values (e.g., pH 2, 7.4, and 9) to understand its susceptibility to hydrolysis. This can be monitored by HPLC over time.
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Thermal Stability: Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature of the compound.
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Photostability: The compound's sensitivity to light should be evaluated by exposing it to a standardized light source and monitoring for degradation products by HPLC.
Conclusion
While specific experimental data for N-Hydroxy-2-(o-tolyl)acetimidamide remains to be fully elucidated in the public domain, this technical guide provides a comprehensive framework for its characterization. By leveraging data from analogous compounds and employing the detailed experimental protocols outlined herein, researchers and drug development professionals can systematically determine the physicochemical properties of this promising molecule. A thorough understanding of these properties is a critical step in unlocking its full potential in medicinal chemistry.
References
- Clement, B. The biological role of amidoximes. Drug Metabolism Reviews.
- Mange, P. (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals.
- Skorunda, S., Grbcic, P., et al. (2021).
